![molecular formula C26H42N6O9S3 B15127681 [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)](/img/structure/B15127681.png)
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of biotin, a sulfur-containing dithiomethylenemalonic acid core, and two 4-aminobutyric acid moieties. The biotinylated nature of this compound makes it particularly useful in biochemical assays and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) involves multiple steps, starting with the preparation of biotinylamidoethyl intermediates. One common method involves the reaction of biotinylamidoethylamine with dithiomethylenemalonic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the compound’s structure and purity .
化学反応の分析
Types of Reactions
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiomethylenemalonic acid core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the biotinylamidoethyl moiety.
Substitution: The amino groups in the 4-aminobutyric acid moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the molecule .
科学的研究の応用
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical assays.
Biology: Employed in biotin-streptavidin binding assays to study protein-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biotinylated structure.
Industry: Utilized in the development of diagnostic kits and biosensors
作用機序
The mechanism of action of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) involves its ability to bind to specific molecular targets through its biotin moiety. The biotinylated structure allows it to interact with avidin or streptavidin, forming strong non-covalent complexes. This interaction is crucial in various biochemical assays and diagnostic applications .
類似化合物との比較
Similar Compounds
- Biotinylamidoethyl-3-(3-iodo-4-hydroxyphenyl)propionamide
- Biotinylamidoethyl-[SH]acetamide
- Biotinylamidoethyl-3-(3,5-diiodo-4-hydroxyphenyl)propionamide
Uniqueness
The presence of the dithiomethylenemalonic acid core also provides unique chemical properties that can be exploited in different reactions and applications .
特性
分子式 |
C26H42N6O9S3 |
|---|---|
分子量 |
678.8 g/mol |
IUPAC名 |
4-[[3-(3-carboxypropylamino)-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C26H42N6O9S3/c33-18(6-2-1-5-17-22-16(15-42-17)30-26(41)32-22)27-12-14-44-43-13-9-19(34)31-23(24(39)28-10-3-7-20(35)36)25(40)29-11-4-8-21(37)38/h16-17,22-23H,1-15H2,(H,27,33)(H,28,39)(H,29,40)(H,31,34)(H,35,36)(H,37,38)(H2,30,32,41) |
InChIキー |
KDGXSMHQQNUTBY-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


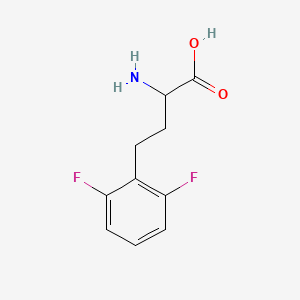
![2-[4,7,10-tris(carboxymethyl)-6-[[4-[[2-[methyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]acetyl]amino]phenyl]methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15127623.png)
![3-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B15127624.png)
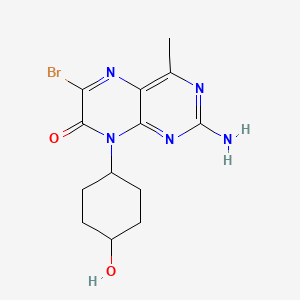
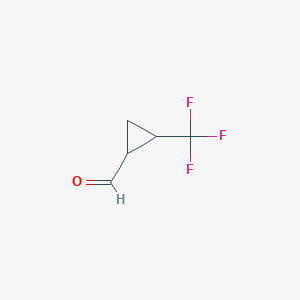
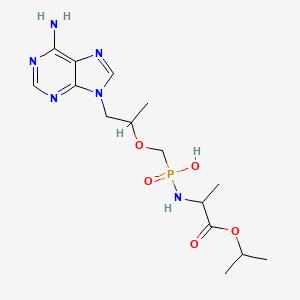
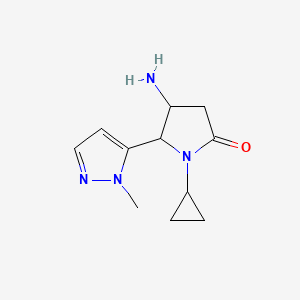
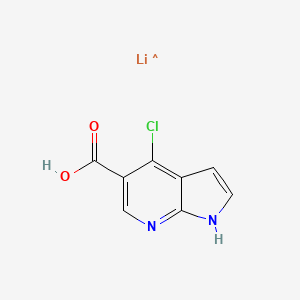
![2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B15127664.png)
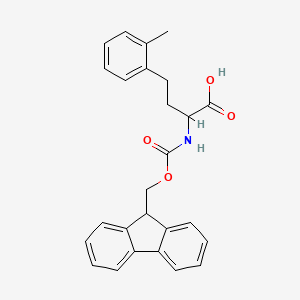
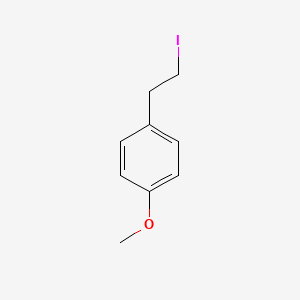
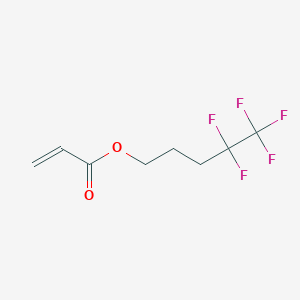

![rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B15127696.png)
